molecular formula C16H16N2O4 B5768153 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide

4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide

Cat. No. B5768153
M. Wt: 300.31 g/mol
InChI Key: VRQAUPFUWMHLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide, also known as MMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMBA is a derivative of N-(4-methoxybenzoyl)-3-nitrobenzamide and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and DNA synthesis. 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its relatively simple synthesis method. Additionally, 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide has been shown to exhibit a range of biological activities, making it a useful tool for researchers studying various diseases. However, one limitation of using 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide. One area of interest is the development of 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide derivatives with improved biological activity and reduced toxicity. Additionally, 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide could be further studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide could be studied for its potential applications in the field of nanotechnology.

Synthesis Methods

The synthesis of 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide involves several steps, starting with the synthesis of N-(4-methoxybenzoyl)-3-nitrobenzamide. This compound is then reduced to N-(4-methoxybenzoyl)-3-aminobenzamide, which is subsequently reacted with 4-methoxybenzoyl chloride to form 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide. The final product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-12-6-3-10(4-7-12)16(20)18-13-9-11(15(17)19)5-8-14(13)22-2/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQAUPFUWMHLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(4-methoxybenzoyl)amino]benzamide

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